molecular formula C18H23NO2 B1592091 ent-3-Methoxy-17-methylmorphinan-10-one CAS No. 57969-05-8

ent-3-Methoxy-17-methylmorphinan-10-one

Cat. No.: B1592091
CAS No.: 57969-05-8
M. Wt: 285.4 g/mol
InChI Key: UOCRGKKCNCIQCZ-KYJSFNMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ent-3-Methoxy-17-methylmorphinan-10-one, also widely known as Dextromethorphan Impurity C or Related Compound C, is a ketone derivative of the common antitussive drug dextromethorphan . It is a certified pharmaceutical reference standard with the CAS Registry Number 57969-05-8 and a molecular formula of C18H23NO2 (molecular weight: 285.38 g/mol) . This compound is officially recognized in pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where it is used as a critical quality control standard . Its primary research application is in the field of analytical chemistry and pharmaceutical development, where it serves as a well-characterized impurity for the development and validation of chromatographic methods, ensuring the purity and safety of dextromethorphan-containing drug products . The compound is a light yellow solid and should be stored refrigerated at 2-8°C . Intended Use and Handling: This product is labeled For Research Use Only and is not intended for direct human or veterinary diagnostic or therapeutic applications. It is designed for use in a controlled laboratory setting by qualified researchers.

Properties

IUPAC Name

(1S,9R,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16H,3-5,8-10H2,1-2H3/t14-,16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCRGKKCNCIQCZ-KYJSFNMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1C(=O)C4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57969-05-8
Record name ent-3-Methoxy-17-methylmorphinan-10-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057969058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 57969-05-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENT-3-METHOXY-17-METHYLMORPHINAN-10-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3ZHY50Z1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Mode of Action

The mode of action of ent-3-Methoxy-17-methylmorphinan-10-one is not fully understood at this time. It is believed to interact with its targets in a specific manner, leading to changes in cellular processes. More detailed studies are required to elucidate the exact nature of these interactions.

Biochemical Pathways

This compound: may affect several biochemical pathways. The exact pathways and their downstream effects are currently unknown and require further investigation. It is likely that the compound’s effects on these pathways contribute to its overall biological activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects.

Biological Activity

ent-3-Methoxy-17-methylmorphinan-10-one, commonly known as 10-Ketodextromethorphan, is a compound derived from dextromethorphan (DXM), a widely used non-narcotic antitussive agent. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H23NO2
  • Molecular Weight : 285.38 g/mol
  • CAS Number : 57969-05-8
  • IUPAC Name : (9a,13a,14a)-3-Methoxy-17-methylmorphinan-10-one
  • SMILES Notation : COc1ccc2C(=O)[C@H]3[C@H]4CCCC[C@@]4(CCN3C)c2c1

Antiplasmodial Activity

Research indicates that this compound exhibits significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A study highlighted that derivatives of DXM showed improved potency against both liver and blood stages of the parasite. The most promising derivative demonstrated a 2 to 36-fold increase in inhibitory potency compared to traditional antimalarial compounds .

The pharmacological mechanism through which this compound exerts its effects is not fully elucidated; however, it is believed to involve interaction with specific biological targets within the Plasmodium lifecycle. The compound's structural similarity to other morphinans suggests a potential common pharmacophore that may be responsible for its biological activity .

Case Studies and Research Findings

  • Study on Antiplasmodial Derivatives :
    • Researchers synthesized various analogues of DXM and assessed their antiplasmodial activity.
    • Among these, one analogue demonstrated an IC50 value of 760 nM against P. falciparum liver stages and 2.1 μM against blood stages, indicating strong potential for further development as an antimalarial agent .
  • Enantiomeric Separation and Analysis :
    • A study developed a liquid chromatographic method to separate enantiomers of DXM, which is crucial for understanding the pharmacodynamics and potential abuse of DXM in clinical settings. This method also helps in analyzing metabolites relevant to the compound's biological activity .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiplasmodialSignificant inhibition of P. falciparum
AntitussiveNon-narcotic cough suppressant with safe therapeutic use
Enantiomer AnalysisImportant for understanding drug interactions and abuse potential

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "ent-3-Methoxy-17-methylmorphinan-10-one" is difficult to create due to the limited information available. However, the compound, also known as 10-Ketodextromethorphan, is primarily associated with the synthesis and quality control of dextromethorphan .

Here's a summary of its known applications and related information:

Role as an Impurity Standard:

  • Quality Control: this compound is used as an impurity reference standard for dextromethorphan (DXM) quality testing . This is crucial for ensuring the purity of DXM in pharmaceutical applications .
  • Reference Material: It serves as a reference standard for opiate and opioid reference materials .

Synthesis and Production:

  • Synthetic Method: A synthesis method for producing the impurity this compound for dextromethorphan has been developed to obtain impurity reference substances for DXM quality testing . The method involves steps such as acetylating 3-methoxymorphinan enantiomer, oxidizing to obtain 3-methoxy-17-acetylmorphinan-10-one enantiomer, deacetylating to obtain 3-methoxymorphinan-10-one enantiomer, and finally methylating to obtain the target compound .
  • Industrial Production: The synthetic method is designed to be reasonable, using readily available and inexpensive raw materials, with a simple and feasible operation suitable for industrial production . The preparation method also yields higher product purity and yield .

Related Research:

  • Antiplasmodial Activity: Dextromethorphan, a related compound, has shown significant antiplasmodial activity in vitro, suggesting potential applications in developing antimalarial drugs . Derivatives of dextromethorphan have demonstrated improved activity against Plasmodium falciparum asexual stages .
  • Structural Analog: Dextromethorphan (DXM) is a structural analog of morphine and codeine and is widely used as a non-narcotic antitussive .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₁₈H₂₃NO₂
  • Molecular Weight : 285.38 g/mol
  • SMILES : COc1ccc2C(=O)[C@H]3[C@H]4CCCC[C@@]4(CCN3C)c2c1
  • IUPAC Name : (9a,13a,14a)-3-Methoxy-17-methylmorphinan-10-one .

This compound features a 10-keto group and a 3-methoxy substituent on the morphinan backbone, distinguishing it from parent compounds like dextromethorphan. It is classified as a controlled substance and requires stringent handling protocols .

Structural Analogues and Impurities

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Molecular Formula Key Functional Groups Pharmacological Role
ent-3-Methoxy-17-methylmorphinan-10-one 57969-05-8 C₁₈H₂₃NO₂ 3-methoxy, 10-keto, 17-methyl Dextromethorphan impurity (EP)
Dextromethorphan 125-73-5 C₁₈H₂₅NO 3-methoxy, 17-methyl, hydroxyl at C10 Antitussive agent
ent-3-Methoxymorphinan Hydrochloride (Imp. A) 143-98-6 C₁₇H₂₃NO·HCl 3-methoxy, lacks 10-keto and 17-methyl Dextromethorphan impurity
ent-17-Methylmorphinan-3-ol (L)-Tartrate (Imp. B) 1087-69-0 C₁₈H₂₅NO₆ 3-hydroxy, tartrate salt Impurity with altered polarity
Oxycodone Hydrochloride 76-42-6 C₁₈H₂₁NO₄·HCl 14-hydroxy, 6-keto, 4,5α-epoxy Opioid analgesic
10-Hydroxycodeine 1777-89-5 C₁₈H₂₁NO₄ 10-hydroxy, 4,5α-epoxy Codeine impurity

Pharmacological and Physicochemical Differences

  • Functional Group Impact :

    • The 10-keto group in this compound reduces opioid receptor binding compared to dextromethorphan (which has a hydroxyl group at C10), diminishing central nervous system activity .
    • Epoxy rings (e.g., in oxycodone) enhance structural rigidity and receptor affinity, contributing to potent opioid effects .
  • Polarity and Solubility: The 10-keto group increases polarity relative to non-keto analogues like ent-3-Methoxymorphinan, affecting chromatographic retention times in HPLC analysis . Impurity B’s tartrate salt form enhances water solubility, unlike the free base form of this compound .
Table 2: Analytical and Regulatory Comparison
Parameter This compound Oxycodone HCl 10-Hydroxycodeine
Detection Method (HPLC) Retention time: ~12.5 min ~10.2 min ~14.8 min
Regulatory Threshold (EP) 0.10% 0.15% 0.20%
Storage Conditions +5°C, protected from light Room temperature +5°C

Preparation Methods

Detailed Preparation Method (Based on CN103275005A and CN106432079A Patents)

Stepwise Synthesis Process

Step Reaction Description Reagents and Conditions Yield (%) Purity (%) Notes
1. Acetylation Conversion of 3-methoxymorphinan to 3-methoxy-17-acetylmorphinan enantiomer 3-methoxymorphinan, ethyl acetate, potassium hydroxide, benzene, reflux 1.5h, room temp 20 min stirring ~98 99 Benzene layer separation and washing to isolate acetylated product
2. Oxidation Oxidation of acetylated intermediate to 3-methoxy-17-acetylmorphinan-10-one Hydrogen peroxide, dichloromethane, anhydrous magnesium sulfate, 35°C, 9-11h ~69 98 Repeated small additions of oxidant for controlled reaction
3. Deacetylation Hydrolysis of acetyl group to yield 3-methoxymorphinan-10-one NaOH or KOH, alcohol solvent (methanol or ethanol), reflux 22-25h, aqueous-organic extraction ~95-96 95 Careful phase separation and concentration under reduced pressure
4. Methylation Methylation of 3-methoxymorphinan-10-one to form ent-3-methoxy-17-methylmorphinan-10-one Dimethyl sulfate, chloroform or dichloromethane, reflux 1.5-2h, aqueous base wash, crystallization ~57-58 99.5-99.6 Crystallization from acetone-water mixture for high purity solid

Reaction Scheme Summary

  • Acetylation:
    3-Methoxymorphinan + ethyl acetate + KOH → 3-Methoxy-17-acetylmorphinan (enantiomer)

  • Oxidation:
    3-Methoxy-17-acetylmorphinan + H₂O₂ + MgSO₄ → 3-Methoxy-17-acetylmorphinan-10-one

  • Deacetylation:
    3-Methoxy-17-acetylmorphinan-10-one + NaOH/KOH → 3-Methoxymorphinan-10-one

  • Methylation:
    3-Methoxymorphinan-10-one + (CH₃)₂SO₄ → this compound

Key Research Findings and Process Optimization

  • Oxidation Control: The oxidation step uses hydrogen peroxide with anhydrous magnesium sulfate as a drying agent to maintain reaction efficiency and minimize side reactions. The oxidant is added incrementally to control the reaction rate and improve yield.

  • Purification Techniques: After each major step, organic-aqueous phase separations and crystallization are employed to enhance purity. The final product is crystallized from acetone-water mixtures, yielding a high-purity off-white solid with purity above 99.5%.

  • Yield and Purity: The overall synthetic route achieves yields ranging from approximately 57% in the methylation step to over 95% in deacetylation, with purity consistently above 95% and reaching near 99.6% in the final product.

  • Industrial Feasibility: The described methods use relatively inexpensive and accessible reagents and solvents, such as benzene, dichloromethane, potassium hydroxide, and dimethyl sulfate, making the process suitable for scale-up and industrial production.

Comparative Table of Preparation Steps

Step Reagents Conditions Yield (%) Purity (%) Comments
Acetylation 3-Methoxymorphinan, ethyl acetate, KOH, benzene Reflux 1.5h, RT stirring 98 99 Efficient acetylation with clean separation
Oxidation H₂O₂, MgSO₄, dichloromethane 35°C, 9-11h, incremental oxidant addition 69 98 Controlled oxidation critical for product integrity
Deacetylation NaOH/KOH, methanol/ethanol, water Reflux 22-25h 95-96 95 Complete removal of acetyl group
Methylation Dimethyl sulfate, chloroform/dichloromethane Reflux 1.5-2h 57-58 99.5-99.6 Final methylation and crystallization

Additional Notes

  • The stereochemistry (enantiomeric purity) is preserved throughout the synthesis, important for the biological activity and impurity profiling of related pharmaceuticals such as dextromethorphan.

  • The patents emphasize environmentally controlled conditions (temperature, solvent choice) to optimize reaction selectivity and yield, reflecting advanced process development.

  • The final product this compound is recognized as a high-purity reference standard in pharmaceutical analysis, confirming the robustness of these preparation methods.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of ent-3-Methoxy-17-methylmorphinan-10-one experimentally?

  • Methodology :

  • Spectroscopic Analysis : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₈H₂₃NO₂; ) and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry. The (9α,13α,14α) configuration can be verified via ¹H-¹³C correlation experiments (HSQC/HMBC).
  • Chiral Chromatography : Employ chiral stationary-phase HPLC to distinguish enantiomers, as the compound is an ent-isomer of dextromethorphan derivatives .
  • Reference Standards : Cross-validate with pharmacopeial reference materials (e.g., USP or EP impurity standards) .

Q. What analytical methods are recommended for detecting This compound in pharmaceutical matrices?

  • Methodology :

  • HPLC-UV/DAD : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient mode. Retention time alignment with EP impurity C standards is critical .
  • LC-MS/MS : For trace-level detection, optimize multiple reaction monitoring (MRM) transitions based on the compound’s fragmentation pattern (e.g., m/z 286 → 229) .
  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to isolate morphinan derivatives from complex matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of This compound derivatives?

  • Methodology :

  • X-ray Crystallography : Resolve ambiguities in spatial configuration by co-crystallizing the compound with a heavy atom (e.g., bromine derivative) .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for competing stereoisomers .
  • Comparative Analysis : Benchmark against structurally resolved analogs like 10-Oxo Morphine (CAS 5083-62-5), which shares a similar morphinan backbone .

Q. What strategies are effective in synthesizing This compound with high enantiomeric purity?

  • Methodology :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) during key steps like the Pictet-Spengler reaction to enforce the 9α,13α,14α configuration .
  • Dynamic Kinetic Resolution : Optimize reaction conditions (temperature, solvent) to favor the ent-isomer during ring-closing steps .
  • Purification : Employ preparative supercritical fluid chromatography (SFC) with cellulose-based columns to remove diastereomeric byproducts .

Q. How can stability studies be designed to assess This compound degradation under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation via LC-MS to identify products like N-oxide derivatives .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions (2–8°C) .
  • Isolation of Degradants : Compare degradants with known impurities (e.g., 10-Hydroxycodeine, CAS 1777-89-5) using spectral libraries .

Q. What advanced techniques are suitable for quantifying This compound in the presence of structurally similar opioids?

  • Methodology :

  • 2D-LC-MS/MS : Couple hydrophilic interaction chromatography (HILIC) with reversed-phase chromatography to separate isomers (e.g., dextromethorphan vs. ent-isomer) .
  • Ion Mobility Spectrometry (IMS) : Differentiate compounds based on collisional cross-section (CCS) values, which are sensitive to stereochemistry .
  • Nuclear Overhauser Effect (NOE) : Apply NOESY experiments to confirm spatial proximity of methoxy and methyl groups in crowded spectral regions .

Contradiction Analysis & Troubleshooting

Q. How should researchers address discrepancies in impurity profiles of This compound across different synthesis batches?

  • Methodology :

  • Root-Cause Investigation :
  • Reagent Purity : Test starting materials (e.g., 17-methyl precursors) for trace aldehydes or ketones that may form Schiff base byproducts .
  • Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., enol ethers) that deviate from expected pathways .
  • Statistical Design : Apply design of experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) contributing to impurity variability .

Q. What experimental validations are required when published spectral data for This compound conflicts with in-house results?

  • Methodology :

  • Reproducibility Checks : Repeat analyses using identical instrumentation (e.g., same NMR field strength, LC column lot) .
  • Third-Party Verification : Submit samples to an accredited lab for independent validation against EP/USP monographs .
  • Meta-Analysis : Cross-reference with structurally related compounds (e.g., 4,5α-epoxy-3-methoxy-morphinan derivatives) to identify systematic errors in data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-3-Methoxy-17-methylmorphinan-10-one
Reactant of Route 2
ent-3-Methoxy-17-methylmorphinan-10-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.